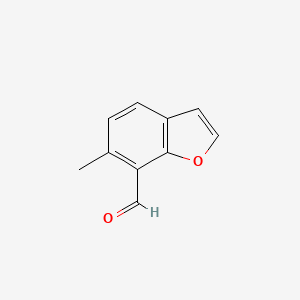
6-Methylbenzofuran-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylbenzofuran-7-carbaldehyde is an organic compound with the molecular formula C10H8O2. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields. This compound features a benzofuran ring with a methyl group at the 6th position and an aldehyde group at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzofuran-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylbenzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of 6-Methylbenzofuran-7-carboxylic acid.
Reduction: Formation of 6-Methylbenzofuran-7-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Methylbenzofuran-7-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methylbenzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt microbial cell walls, leading to their antimicrobial effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery and development .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound with a simpler structure.
6-Methylbenzofuran: Lacks the aldehyde group at the 7th position.
7-Hydroxy-6-methylbenzofuran: Features a hydroxyl group instead of an aldehyde group at the 7th position.
Uniqueness: 6-Methylbenzofuran-7-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
6-methyl-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-8-4-5-12-10(8)9(7)6-11/h2-6H,1H3 |
Clé InChI |
YQDYIZXCODMUGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


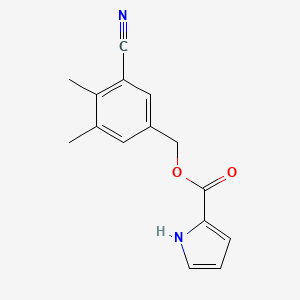


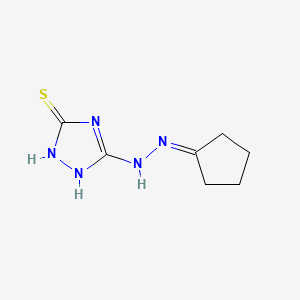
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
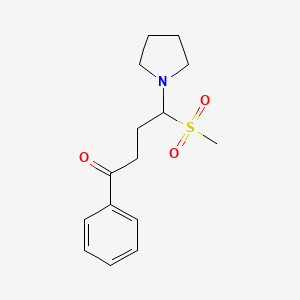
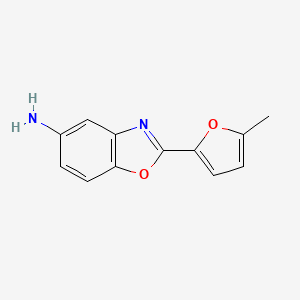
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)

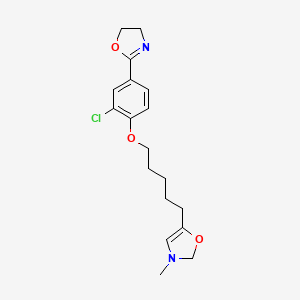
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
